Welcome to the BenchChem Online Store!
molecular formula C12H15BO4 B8748276 3-(1-Carboxy-cyclopentyl)-phenylboronic acid

3-(1-Carboxy-cyclopentyl)-phenylboronic acid

Cat. No. B8748276
M. Wt: 234.06 g/mol
InChI Key: LXDRTVYGYLROJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08193183B2

Procedure details

A solution of n-butyl lithium (2.5 M in hexanes, 5 mL, 12.48 mmol) in THF (30 mL) is chilled to −78° C., and a solution of 1-(3-bromo-phenyl)-cyclopentanecarboxylic acid [1.05 g, 3.9 mmol] in THF (10 mL) is added dropwise via syringe. The solution is stirred at temperature for 45 minutes and treated with tributyl borate (3.2 mL, 11.7 mmol). The reaction mixture is allowed to stir for 2.5 hours and then diluted with water (60 mL), acidified with 3M HCl and extracted twice with EtOAc (50 mL). The organic extracts are combined and dried over magnesium sulfate, filtered and concentrated to afford 3-(1-carboxy-cyclopentyl)-phenylboronic acid as a solid, which is used without further purification.
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
3.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[CH:8]=[C:9]([C:13]2([C:18]([OH:20])=[O:19])[CH2:17][CH2:16][CH2:15][CH2:14]2)[CH:10]=[CH:11][CH:12]=1.[B:21](OCCCC)([O:27]CCCC)[O:22]CCCC.Cl>C1COCC1.O>[C:18]([C:13]1([C:9]2[CH:8]=[C:7]([B:21]([OH:27])[OH:22])[CH:12]=[CH:11][CH:10]=2)[CH2:17][CH2:16][CH2:15][CH2:14]1)([OH:20])=[O:19]

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.05 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)C1(CCCC1)C(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
3.2 mL
Type
reactant
Smiles
B(OCCCC)(OCCCC)OCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The solution is stirred at temperature for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir for 2.5 hours
Duration
2.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted twice with EtOAc (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(=O)(O)C1(CCCC1)C=1C=C(C=CC1)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.